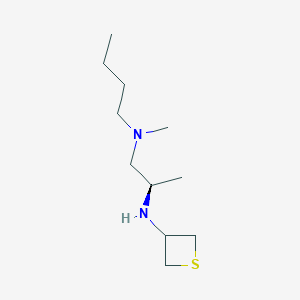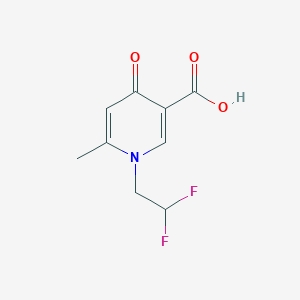![molecular formula C18H22FN3O3 B13014433 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde is a complex organic compound belonging to the class of oxazinoquinolines. This compound is characterized by its unique structure, which includes a fluoro group, a methyl group, and a piperazinyl group, making it a subject of interest in various scientific fields .
準備方法
The synthesis of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazinoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro group: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Addition of the piperazinyl group: This step involves nucleophilic substitution reactions where the piperazinyl group is introduced.
Final modifications:
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .
化学反応の分析
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
科学的研究の応用
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .
類似化合物との比較
Similar compounds to 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde include:
Ofloxacin: A fluoroquinolone antibiotic with a similar core structure but different functional groups.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different stereochemistry.
Ciprofloxacin: A widely used antibiotic with a similar fluoroquinolone structure but different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H22FN3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbaldehyde |
InChI |
InChI=1S/C18H22FN3O3/c1-11-10-25-18-15-13(17(24)12(9-23)8-22(11)15)7-14(19)16(18)21-5-3-20(2)4-6-21/h7,9,11-12H,3-6,8,10H2,1-2H3 |
InChIキー |
DQNUNKQCJBGYFI-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)





![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)




![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
